Methyl 6-fluoropyridazine-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“Methyl 6-fluoropyridazine-3-carboxylate” is a chemical compound with the CAS Number: 65202-57-5 . It has a molecular weight of 156.12 and is typically in powder form .
Molecular Structure Analysis
The molecular structure of “this compound” is represented by the Inchi Code: 1S/C6H5FN2O2/c1-11-6(10)4-2-3-5(7)9-8-4/h2-3H,1H3 . This code represents the specific arrangement of atoms in the molecule.Physical and Chemical Properties Analysis
“this compound” has a melting point of 125-126 degrees . It is typically stored at room temperature .Scientific Research Applications
Antibacterial Applications
Methyl 6-fluoropyridazine-3-carboxylate has been implicated in the synthesis of compounds with significant antibacterial activity. For instance, research led by Matsumoto et al. (1984) and Egawa et al. (1984) explored the synthesis and structure-activity relationships of 1,4-dihydro-4-oxopyridinecarboxylic acids, including the synthesis of enoxacin, an antibacterial agent with broad and potent in vitro activity and excellent in vivo efficacy on systemic infections (Matsumoto et al., 1984; Egawa et al., 1984). These studies highlight the role of fluoro-substituted pyridazine derivatives in developing antibacterial compounds.
Antitumor Applications
In the context of antitumor research, compounds derived from this compound have been evaluated for their cytotoxic activities. A study by Ouf et al. (2014) synthesized a series of pyrano[2,3-d][1,2,3]triazine derivatives using this compound as a starting material, which showed significant in vitro biological activity against liver HEPG2 cancer cell lines, suggesting potential applications in cancer treatment (Ouf et al., 2014).
Enzyme Inhibition for Disease Treatment
The research into enzyme inhibitors that can be synthesized from this compound also shows promise, especially in the treatment of diseases like Alzheimer's. For example, the discovery of Umibecestat (CNP520), a potent, selective, and efficacious β-secretase (BACE1) inhibitor for the prevention of Alzheimer's Disease, highlights the potential of fluoro-substituted pyridazine derivatives in developing therapeutics targeting neurodegenerative diseases (Machauer et al., 2021).
Safety and Hazards
The compound is associated with several hazard statements including H302, H315, H319, H335 . These codes represent specific hazards associated with the compound, such as harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray .
Mechanism of Action
Target of Action
Methyl 6-fluoropyridazine-3-carboxylate is a derivative of pyridazine . Pyridazine derivatives have been shown to be ‘privileged structures’ in medicinal chemistry and many drug discovery programs utilize a pyridazine as a core scaffold . They have been utilized against a range of biological targets and physiological effects .
Mode of Action
It’s known that pyridazinone derivatives, which this compound is a part of, have been shown to inhibit calcium ion influx, which is required for the activation of platelet aggregation .
Biochemical Pathways
Pyridazine derivatives have been shown to affect a wide range of pharmacological activities such as antimicrobial, antidepressant anti-hypertensive, anticancer, antiplatelet, antiulcer, herbicidal, antifeedant and various other anticipated biological activities .
Pharmacokinetics
The compound’s molecular weight is 15612 , which is within the optimal range for drug-like molecules, suggesting it may have favorable pharmacokinetic properties.
Result of Action
Pyridazine derivatives have been shown to possess antipyretics, anti-inflammatory and analgesic, antiplatelet, anticancer, antidepressant, anxiolytic, antidiabetic, antihypertensive, anticonvulsant, bronchial asthma and allergy, antifungal, antibacterial, antitubercular and many other anticipated biological properties .
Action Environment
It’s known that the compound has a melting point of 125-126°c , suggesting it is stable at room temperature.
Properties
IUPAC Name |
methyl 6-fluoropyridazine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5FN2O2/c1-11-6(10)4-2-3-5(7)9-8-4/h2-3H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJAIKYPTIWDOOA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NN=C(C=C1)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
65202-57-5 |
Source
|
Record name | methyl 6-fluoropyridazine-3-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.